3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole
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Overview
Description
3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine.
Synthesis of the pyrimidine ring: This involves the condensation of a suitable amidine with a β-dicarbonyl compound.
Coupling of the pyrazole and pyrimidine rings: This step involves the formation of an ether linkage between the two rings.
Formation of the piperidine ring: This can be achieved through the hydrogenation of a suitable precursor.
Coupling of the piperidine and benzoxazole rings: This involves the formation of an amide linkage between the two rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form various reduction products.
Substitution: The compound can undergo substitution reactions to form various substitution products.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions used, but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study various biological processes.
Industry: The compound can be used as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole exerts its effects involves its interaction with various molecular targets and pathways. These can include:
Molecular targets: Such as enzymes, receptors, or ion channels.
Pathways: Such as signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole can be compared with other similar compounds, such as:
Cetylpyridinium chloride: A compound with similar structural features.
Domiphen bromide: Another compound with similar structural features.
Properties
IUPAC Name |
[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-11-16(2)29(26-15)20-12-21(25-14-24-20)31-13-17-7-9-28(10-8-17)23(30)22-18-5-3-4-6-19(18)32-27-22/h11-12,14,17H,3-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNCUNYHHFTBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=NOC5=C4CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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